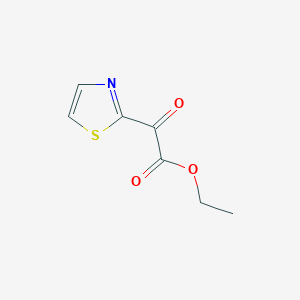

Ethyl 2-oxo-2-(thiazol-2-yl)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate. This compound is registered under Chemical Abstracts Service number 33656-63-2, providing a unique identifier for database searches and chemical documentation. The molecular formula C7H7NO3S reflects the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 185.20 grams per mole.

The compound demonstrates multiple synonymous designations in chemical literature, including ethyl 2-oxo-2-(2-thiazolyl)acetate and MFCD08689464. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C(=O)C1=NC=CS1, which provides a standardized method for describing the molecular structure in computational chemistry applications. The International Chemical Identifier key BCUHSFBUCDQHII-UHFFFAOYSA-N serves as another unique molecular identifier, facilitating cross-referencing across different chemical databases and software platforms.

The systematic identification extends to include various database entries, with PubChem Compound Identifier 54775347 providing comprehensive chemical information. The compound's creation date in chemical databases traces back to January 24, 2012, with the most recent modification recorded on May 18, 2025, indicating ongoing research interest and database maintenance. This temporal documentation reflects the compound's established presence in chemical literature and its continued relevance in contemporary research applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features associated with thiazole-containing compounds, displaying a planar thiazole ring system connected to an acetate moiety through a carbonyl linkage. The thiazole ring maintains its aromatic character with delocalized electron density across the five-membered heterocycle containing one nitrogen and one sulfur atom. Computational analysis reveals that the compound adopts specific conformational preferences that minimize steric interactions while maintaining optimal orbital overlap for resonance stabilization.

The acetate functionality introduces conformational flexibility through rotation around the carbon-carbon single bond connecting the thiazole system to the ester group. Three-dimensional conformational analysis indicates multiple stable rotamers, with the most favorable conformations positioning the carbonyl groups to minimize electrostatic repulsion while maintaining planarity of the thiazole ring. The ethyl ester group extends away from the thiazole plane, reducing steric hindrance and allowing for optimal molecular packing in solid state arrangements.

Bond length analysis demonstrates typical characteristics for thiazole derivatives, with the carbon-nitrogen and carbon-sulfur bonds within the heterocycle exhibiting partial double bond character due to aromatic delocalization. The carbonyl carbon-oxygen double bonds maintain standard lengths consistent with alpha-dicarbonyl systems, while the ester linkage displays conventional single bond characteristics. These geometric parameters contribute to the compound's chemical reactivity patterns and influence its interactions with other molecular species.

The molecular dipole moment calculation reveals significant polarity arising from the combined effects of the thiazole nitrogen, carbonyl oxygens, and ester functionality. This polarity influences the compound's solubility characteristics and intermolecular interactions, affecting both its physical properties and chemical behavior in various reaction conditions. The spatial arrangement of these polar groups creates distinctive electrostatic potential surfaces that govern molecular recognition processes and binding interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigation of this compound provides detailed structural information through X-ray diffraction analysis, revealing specific molecular packing arrangements and intermolecular interactions within the solid state. The crystal structure demonstrates characteristic hydrogen bonding patterns involving the thiazole nitrogen atom and carbonyl oxygen atoms, creating three-dimensional networks that stabilize the crystal lattice. These intermolecular interactions significantly influence the compound's physical properties, including melting point, solubility, and thermal stability.

The unit cell parameters reflect the molecular dimensions and packing efficiency within the crystalline structure. Analysis of related thiazole acetate compounds indicates typical space group symmetries and lattice constants that accommodate the specific geometric requirements of the thiazole ring system and acetate functionality. The crystal packing demonstrates efficient utilization of space through complementary molecular orientations that maximize attractive interactions while minimizing repulsive forces.

Comparative crystallographic studies with similar thiazole derivatives reveal consistent structural motifs and packing patterns that characterize this class of compounds. The thiazole rings typically adopt parallel or near-parallel arrangements in adjacent molecular layers, facilitating pi-pi stacking interactions that contribute to crystal stability. The acetate groups participate in hydrogen bonding networks that extend throughout the crystal structure, creating channels and cavities that influence the material's physical properties.

Temperature-dependent crystallographic analysis provides insights into thermal expansion coefficients and phase transition behavior. The crystal structure maintains integrity across typical ambient temperature ranges, with thermal motion primarily affecting the flexible ethyl ester groups while preserving the rigid thiazole core geometry. These thermal characteristics influence the compound's handling requirements and storage conditions for maintaining crystalline integrity.

Comparative Analysis of Thiazole-Containing Acetate Derivatives

The structural analysis of this compound benefits from comparison with related thiazole acetate derivatives, revealing both common structural motifs and distinctive features that characterize this specific compound. Ethyl 2-amino-4-thiazoleacetate, with molecular formula C7H10N2O2S, demonstrates similar thiazole connectivity but differs significantly in substitution patterns and resulting molecular properties. The amino substitution introduces additional hydrogen bonding capabilities and alters the electronic distribution within the thiazole ring system.

Comparative molecular weight analysis reveals a progression within the thiazole acetate family, with this compound at 185.20 grams per mole falling between simpler thiazole derivatives and more complex substituted variants. The trifluoromethyl-substituted analog, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate, exhibits a molecular weight of 253.20 grams per mole, demonstrating the significant mass contribution of fluorine substitution. This comparison illustrates how substituent modifications systematically alter molecular properties while maintaining core structural features.

Electronic property comparisons reveal distinctive characteristics associated with different substitution patterns on the thiazole ring. The unsubstituted this compound maintains balanced electronic density distribution, while electron-withdrawing trifluoromethyl groups significantly alter the electronic landscape and reactivity patterns. These electronic modifications influence chemical behavior, including nucleophilic attack susceptibility and electrophilic reactivity at various molecular positions.

Structural database analysis encompassing multiple thiazole acetate derivatives provides comprehensive insights into structure-property relationships within this compound class. The following comparative table summarizes key structural parameters for representative thiazole acetate derivatives:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C7H7NO3S | 185.20 | 33656-63-2 | Unsubstituted thiazole ring |

| Ethyl 2-amino-4-thiazoleacetate | C7H10N2O2S | 186.23 | 53266-94-7 | Amino substitution at position 2 |

| Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate | C8H6F3NO3S | 253.20 | 2680536-77-8 | Trifluoromethyl substitution |

| Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate | C7H8N2O3S | 200.22 | 56934-75-9 | Amino linkage modification |

The synthetic accessibility of these derivatives varies considerably, with the parent this compound serving as a versatile intermediate for further functionalization reactions. The comparative analysis reveals that structural modifications primarily affect electronic properties, steric requirements, and intermolecular interaction capabilities while preserving the fundamental thiazole acetate framework. These relationships provide valuable guidance for designing new derivatives with targeted properties and applications.

Conformational flexibility analysis across the derivative series demonstrates that acetate group rotation remains largely unaffected by thiazole ring substitution, while ring planarity is maintained regardless of substituent identity. However, substituent effects significantly influence molecular dipole moments, polarizability, and intermolecular interaction strengths, creating distinctive physical property profiles for each derivative. This systematic variation enables fine-tuning of molecular properties through strategic substitution pattern selection.

Properties

IUPAC Name |

ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUHSFBUCDQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716759 | |

| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33656-63-2 | |

| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2-oxo-2-(thiazol-2-yl)acetic Acid

One classical approach involves the esterification of 2-oxo-2-(thiazol-2-yl)acetic acid with ethanol under acidic conditions. This method typically requires:

- Starting material: 2-oxo-2-(thiazol-2-yl)acetic acid

- Reagents: Ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux with removal of water to drive the equilibrium towards ester formation

This method yields this compound with moderate to good yields but may require purification steps to remove residual acid and unreacted starting materials.

Reaction of Ethyl Chlorooxoacetate with Thiazole Derivatives

A widely reported and efficient method involves the nucleophilic substitution reaction between ethyl chlorooxoacetate and thiazol-2-yl nucleophiles. The general procedure is:

- React ethyl chlorooxoacetate with thiazol-2-yl anion or thiazole derivatives containing nucleophilic sites.

- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

- The nucleophilic substitution leads to the formation of this compound.

This method benefits from readily available starting materials and mild reaction conditions, often resulting in high purity products without the need for prior activation steps.

One-Pot Synthesis Using 2-Amino-1,3-Thiazoles and Ethyl Chlorooxoacetate

Recent literature describes a one-pot synthesis approach where ethyl chlorooxoacetate is reacted directly with 2-amino-1,3-thiazoles to yield this compound derivatives. This method is characterized by:

- The use of neutral or mild reaction conditions without the need for activating agents.

- High atom economy and operational simplicity.

- Avoidance of isolation of intermediates, which streamlines the synthesis process.

This approach is particularly useful for synthesizing a variety of substituted thiazole derivatives with potential pharmacological applications.

Cyclization Reactions Involving Thiourea Derivatives and Acetylenic Esters

Another synthetic route involves the reaction of thiourea derivatives containing thiazole rings with acetylenic esters such as dimethyl acetylene dicarboxylate (DMAD). The process includes:

- Stirring a solution of 1-aroyl-3-(2-thiazolyl)thioureas with DMAD in dry methanol.

- The reaction proceeds at room temperature over 2–3 hours.

- The product precipitates out as a white solid, which can be filtered and purified.

This method leads to the formation of thiazole-containing oxoesters, including this compound analogs, and is notable for its mild conditions and good yields.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 2-oxo-2-(thiazol-2-yl)acetic acid + EtOH | Acid catalysis, reflux | 60-75 | Simple, classical method | Requires acid catalyst, purification needed |

| Nucleophilic Substitution with Ethyl Chlorooxoacetate | Ethyl chlorooxoacetate + thiazol-2-yl nucleophile | Room temp to mild heating | 75-90 | Mild conditions, high purity, no activation needed | Requires handling of chlorooxoacetate |

| One-Pot Synthesis with 2-Amino-1,3-thiazoles | Ethyl chlorooxoacetate + 2-amino-1,3-thiazoles | Neutral, mild conditions | 80-95 | Operationally simple, no intermediate isolation | Limited to amino-substituted thiazoles |

| Cyclization with Thiourea and Acetylenic Esters | 1-aroyl-3-(2-thiazolyl)thioureas + DMAD | Room temperature, methanol | 70-85 | Mild, good yields, straightforward purification | Requires specific thiourea derivatives |

Research Findings and Notes

- The nucleophilic substitution method using ethyl chlorooxoacetate is favored for its mild conditions and high yields, making it suitable for scale-up and industrial applications.

- One-pot synthesis methods reduce reaction steps and waste, aligning with green chemistry principles and enhancing synthetic efficiency.

- Cyclization reactions involving thiourea derivatives provide access to more complex thiazole-oxoester frameworks, which are valuable in medicinal chemistry research.

- Reaction monitoring by TLC and NMR spectroscopy is commonly employed to ensure completion and purity of the product.

- Purification typically involves recrystallization or column chromatography depending on the reaction scale and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(thiazol-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiazole ring and the ester functional group in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a wide range of applications in scientific research. It is used in the synthesis of novel thiazole derivatives with potential therapeutic properties, such as antioxidant, antibacterial, antifungal, and anti-inflammatory activities . In addition, it serves as a key intermediate in the development of pharmaceuticals and agrochemicals. The compound’s ability to coordinate with metal ions also makes it useful in the field of coordination chemistry .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring in its structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain bacterial enzymes, leading to antibacterial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

- Structure: Differs by an amino group at the 2-position of the thiazole ring.

- Properties: Higher polarity due to the amino substituent, enhancing solubility in polar solvents. Molecular formula C₇H₈N₂O₃S (MW: 200.21 g/mol) .

- Applications: Used in antibacterial and anticancer agent development, leveraging the nucleophilic amino group for further functionalization .

Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate

- Structure : Incorporates a hydroxyl and phenyl group adjacent to the thiazole ring.

- Synthesis : Prepared via air oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate, avoiding harsh reagents .

- Reactivity : The hydroxyl group enables esterification or dehydration reactions, distinct from the oxo group in the target compound .

Oxadiazole and Thiadiazole Analogs

Ethyl 2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetate

Ethyl 2-oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)acetate

- Structure : Features a 1,3,4-oxadiazole ring instead of thiazole.

- Properties : The oxadiazole ring improves thermal stability (mp: ~180°C) and π-π stacking interactions.

- Applications : Demonstrates potent antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL), outperforming thiazole analogs in some cases .

Complex Heterocyclic Systems

Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate

- Structure: Combines a quinazolinone core with a thioacetate side chain.

- Reactivity : The thioether linkage facilitates nucleophilic substitutions, enabling diverse derivatization pathways .

- Bioactivity: Quinazolinone derivatives are explored for antitumor and anti-inflammatory applications due to their planar aromatic systems .

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

- Structure : Integrates a thioureido-thiophene moiety.

- Properties : Enhanced π-conjugation from the thiophene group improves fluorescence properties. Molecular formula C₁₃H₁₃N₃O₃S₃ (MW: 355.46 g/mol) .

- Applications: Potential use in optoelectronic materials or as kinase inhibitors .

Comparative Analysis Table

Biological Activity

Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H7NO2S

- Molecular Weight : 171.20 g/mol

- IUPAC Name : this compound

The thiazole ring in its structure contributes significantly to its biological activity by interacting with various biological targets.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to modulation of enzyme activities and influence various biochemical pathways:

- Enzyme Interaction : This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and reducing cellular oxidative stress levels.

- Cell Signaling Pathways : this compound can modulate signaling pathways related to inflammation and apoptosis. This modulation may result in altered gene expression and cellular metabolism.

- Biochemical Pathways : The compound influences several biochemical pathways by activating or inhibiting specific receptors and enzymes, which can lead to diverse physiological effects.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can upregulate antioxidant genes, enhancing cellular defense mechanisms against oxidative stress.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects, particularly against solid tumors. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of cell cycle regulators .

Research Findings and Case Studies

Case Study: Anticancer Activity

A study on the anticancer properties of this compound involved testing its efficacy against human cancer cell lines (e.g., HT29 for colon carcinoma). The results indicated a marked reduction in cell viability at specific concentrations, suggesting a dose-dependent cytotoxic effect .

Q & A

Q. What synthetic differences exist between this compound and its thiophene analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.